DU‑145 Prostate Cancer Cell Antiproliferative Activity: Class‑Level Positioning of the Unsubstituted Benzamide vs. the Most Potent Trimethoxybenzoyl Analog
In US8420815B1, twelve N‑acyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]quinoline derivatives were tested for inhibition of DU‑145 prostate cancer cell proliferation. Example 1—bearing a 3,4,5‑trimethoxybenzoyl group and no substituent on the quinoline core—exhibited an IC₅₀ of 0.114 µM, the most potent in the series [1]. Example 4, which carries a 2‑methoxybenzoyl group (the closest listed analog to the target compound's unsubstituted benzamide), showed an IC₅₀ of 3.620 µM, representing a ~32‑fold loss of potency relative to Example 1 [1]. The target compound—with its unsubstituted benzamide—is not listed among the twelve examples; however, based on the SAR trend wherein electron‑donating methoxy substituents on the benzoyl ring enhance potency, the unsubstituted benzamide is predicted to exhibit antiproliferative activity in the low‑ to mid‑micromolar range, inferior to the trimethoxy analog but potentially offering cleaner selectivity profiling.
| Evidence Dimension | Inhibition of DU‑145 prostate cancer cell proliferation (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported; predicted low‑ to mid‑micromolar range based on SAR from closest listed analog (Example 4: 2‑methoxybenzoyl analog, IC₅₀ = 3.620 µM) |
| Comparator Or Baseline | US8420815B1 Example 1 (3,4,5‑trimethoxybenzoyl analog): IC₅₀ = 0.114 µM; Example 4 (2‑methoxybenzoyl analog): IC₅₀ = 3.620 µM; Example 6 (4‑methylbenzoyl analog): IC₅₀ = 16.15 µM |
| Quantified Difference | ~32‑fold potency difference between most potent (0.114 µM) and closest listed analog (3.620 µM); >130,000‑fold range across entire 12‑compound series |
| Conditions | DU‑145 human prostate cancer cell line; Alamar‑Blue cell proliferation assay; 72 h incubation (US8420815B1) |
Why This Matters
This class‑level SAR reveals that the N‑acyl group is a dominant potency determinant; the target compound's unsubstituted benzamide represents a minimalist baseline that allows researchers to attribute biological effects specifically to the 7‑methoxy‑pyrroloquinoline core without confounding N‑acyl substituent effects.
- [1] Gakh AA. US Patent 8,420,815 B1. Table 1: DU‑145 IC₅₀ values for Examples 1–12. 2013. View Source
